molecular formula C21H16BrN5O3S2 B2512571 10-(4-bromobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892751-00-7

10-(4-bromobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2512571
CAS No.: 892751-00-7
M. Wt: 530.42
InChI Key: QDTSSWBYKXVASH-UHFFFAOYSA-N
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Description

The compound 10-(4-bromobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex heterocyclic molecule featuring a tricyclic core with sulfur (thia) and nitrogen (aza) atoms. Key structural elements include:

  • A 4-bromobenzenesulfonyl group at position 10, contributing significant steric bulk and lipophilicity.
  • A 2-ethoxyphenyl substituent on the amine group at position 7, which introduces electron-donating effects and positional isomerism.
  • A fused 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-pentaen backbone, which likely influences rigidity and π-π stacking interactions.

Potential applications include kinase inhibition or antimicrobial activity, inferred from structural similarities to compounds in docking studies () and bioactive heterocycles ().

Properties

IUPAC Name

10-(4-bromophenyl)sulfonyl-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN5O3S2/c1-2-30-17-6-4-3-5-15(17)23-19-18-16(11-12-31-18)27-20(24-19)21(25-26-27)32(28,29)14-9-7-13(22)8-10-14/h3-12H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTSSWBYKXVASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-bromobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

10-(4-bromobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization and ring-opening reactions: The tricyclic framework can participate in cyclization or ring-opening reactions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

10-(4-bromobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 10-(4-bromobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares a tricyclic core with derivatives reported in and . Key differences lie in substituent groups:

Compound Name Sulfonyl Group Amine Substituent Molecular Weight (Calculated) LogP (Estimated)
Target Compound 4-bromobenzenesulfonyl N-(2-ethoxyphenyl) ~550–600 g/mol ~3.5–4.0
[]: N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-... 4-methylbenzenesulfonyl N-(4-ethoxyphenyl) ~500–550 g/mol ~2.5–3.0
[]: 10-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-... Benzenesulfonyl N-(4-chlorophenyl)methyl ~480–520 g/mol ~2.8–3.3

Key Observations:

  • The 4-bromobenzenesulfonyl group in the target compound increases molecular weight and lipophilicity compared to methyl or unsubstituted benzenesulfonyl groups ().

Spectroscopic Comparisons

  • NMR Analysis (): Substituent-induced chemical shift changes are most pronounced in regions corresponding to the sulfonyl and ethoxyphenyl groups. For example: The bromine atom in the target compound would deshield nearby protons, causing downfield shifts in the aromatic region (δ ~7.5–8.5 ppm) compared to methyl or hydrogen substituents. The ethoxy group’s oxygen may lead to distinct splitting patterns in the δ ~1.0–4.0 ppm range.
  • MS/MS Fragmentation (): The bromine atom (mass ~79/81 Da) would produce a unique isotopic pattern in the parent ion, differentiating it from chlorine- or methyl-containing analogues. Fragmentation patterns (e.g., sulfonyl group cleavage) would yield cosine scores <1 when compared to non-brominated derivatives.

Research Findings and Implications

Ortho-substitution on the ethoxyphenyl group may limit conformational flexibility, affecting target engagement.

Analytical Differentiation:

  • NMR and MS/MS are critical for distinguishing the target compound from analogues, particularly via bromine-specific isotopic signatures and shift patterns ().

Potential Applications: The compound’s lipophilicity and rigid core suggest utility in targeting hydrophobic binding pockets (e.g., kinases, proteases). Further studies should explore synthetic optimization, such as replacing bromine with bioisosteres to balance solubility and activity.

Limitations:

  • Detailed biological data (e.g., IC50 values) are unavailable in the provided evidence.
  • Synthetic yields and scalability remain unaddressed but could be inferred from analogous routes ().

Biological Activity

10-(4-bromobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound notable for its unique structure and potential biological activities. This article explores the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The compound features a multi-cyclic framework that includes:

  • A bromobenzenesulfonyl group, which enhances its reactivity.
  • A thia-tetraazatricyclo structure that contributes to its stability and versatility.

Structural Characteristics

Feature Description
CAS Number 892750-72-0
Molecular Formula C19H20BrN6O2S
Molecular Weight 460.37 g/mol

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Activity
    • Compounds with a bromobenzenesulfonyl moiety have shown enhanced binding affinity to bacterial enzymes, potentially leading to effective antimicrobial agents.
  • Anticancer Properties
    • The unique structural features may allow for interaction with key biological targets involved in cancer pathways. Research indicates that similar compounds can inhibit cell proliferation in various cancer cell lines.

The proposed mechanism involves the binding of the compound to specific enzymes or receptors that play crucial roles in disease processes. Further studies are necessary to elucidate the exact binding interactions and their implications for therapeutic use.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Studies
    • A study indicated that compounds with similar sulfonyl groups exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Testing
    • Research involving the testing of related compounds on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated notable cytotoxic effects at specific concentrations.

Future Directions

Future research should focus on:

  • Detailed binding studies to elucidate the mechanism of action.
  • In vivo studies to assess the pharmacokinetics and pharmacodynamics of the compound.
  • Exploration of potential modifications to enhance efficacy and reduce toxicity.

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